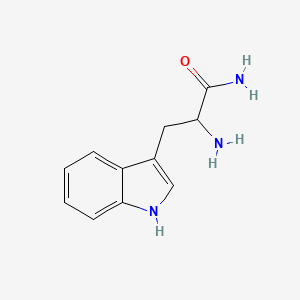

2-Amino-3-(1H-indol-3-yl)propanamide

Beschreibung

2-Amino-3-(1H-indol-3-yl)propanamide is an aminoamide derivative of tryptophan, characterized by its indole core and a terminal amide group. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g/mol . The compound exhibits stereochemical significance, with the (S)-enantiomer being commercially available (CAS: 20696-57-5) and utilized in biochemical research . It serves as a precursor for synthesizing bioactive molecules, including protease inhibitors and receptor agonists, due to its structural similarity to endogenous metabolites like H-Trp-NH₂·HCl (detected in urine and blood) .

Eigenschaften

IUPAC Name |

2-amino-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSKPBDKNIXMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874200 | |

| Record name | TRYPTOPHAN AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tryptophanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6720-02-1, 20696-57-5 | |

| Record name | Tryptophanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006720021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Method 1: Coupling Reaction with EDCI

One prominent method involves the coupling of an indole derivative with a primary amine using EDCI as a coupling agent:

Starting Materials : Indole derivative (e.g., N-Boc-d-tryptophan) and a substituted primary amine.

-

- Dissolve the indole derivative in DCM.

- Add EDCI and triethylamine to the solution.

- Introduce the primary amine and allow the reaction to proceed at room temperature for 48 hours.

- Purify the product using column chromatography.

Yield : Typically around 84% for the final product after purification.

Method 2: Fischer Indole Synthesis

Another method employs the Fischer indole synthesis, which is particularly useful for constructing indole rings:

Starting Materials : Aryl hydrazone and ketone.

-

- Mix the aryl hydrazone with a ketone in an acidic medium.

- Heat the mixture to facilitate cyclization.

- Isolate the resulting indole product, which can then be converted into the desired amide through further reactions.

Yield : Yields vary depending on substrate choice but can be optimized through reaction conditions.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity:

Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of synthesized compounds.

Mass Spectrometry (MS) : Employed to confirm molecular weight and identify functional groups.

Infrared Spectroscopy (IR) : Utilized to identify specific functional groups within the compound.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods for this compound:

| Method | Key Reagents | Typical Yield | Advantages |

|---|---|---|---|

| Coupling with EDCI | EDCI, Triethylamine | ~84% | High yield, straightforward procedure |

| Fischer Indole Synthesis | Aryl hydrazone, Ketone | Variable | Effective for constructing indole rings |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated that 2-Amino-3-(1H-indol-3-yl)propanamide exhibits significant antimicrobial activity. In a study conducted by Bansal et al., various derivatives of this compound were synthesized and tested against a range of bacterial strains. The results indicated that certain analogs showed promising inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Antiprotozoal Activity

The compound has also been investigated for its antiprotozoal properties. A study reported its efficacy against Plasmodium (the causative agent of malaria) and Leishmania species. The synthesized compounds demonstrated varying degrees of activity, with some derivatives showing significant inhibition of protozoal growth in vitro . This suggests potential for further development into therapeutic agents for these diseases.

Synthesis and Structural Modifications

The synthesis of this compound typically involves the modification of tryptophan derivatives. For instance, the introduction of various substituents on the indole ring has been shown to enhance biological activity. A systematic study on structure-activity relationships (SAR) revealed that specific modifications could improve the inhibitory potency against target enzymes such as FP-2, a serine protease involved in various biological processes .

Inhibition of FP-2

A notable case study involved the design and synthesis of several derivatives based on this compound aimed at inhibiting FP-2. The study revealed that certain compounds exhibited IC50 values significantly lower than the lead compound, indicating enhanced bioactivity due to structural modifications . This highlights the importance of chemical modifications in optimizing therapeutic efficacy.

Antimalarial Testing

In vivo studies have also been conducted to evaluate the antimalarial potential of this compound in murine models infected with Plasmodium berghei. Results indicated that while some compounds showed reduced parasitemia levels, further optimization is necessary to improve their efficacy and stability .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Antimicrobial Agents : Due to its effectiveness against various bacterial strains.

- Antiprotozoal Treatments : Potential development into treatments for malaria and leishmaniasis.

- Cancer Research : Preliminary studies suggest cytotoxic effects against cancer cell lines, warranting further investigation into its use in oncology .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism by which 2-Amino-3-(1H-indol-3-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, molecular weights, and distinguishing features:

Biologische Aktivität

2-Amino-3-(1H-indol-3-yl)propanamide, also known as Tryptophanamide, is a derivative of the essential amino acid tryptophan. Its unique structure, featuring an indole moiety, positions it as a compound of significant interest in pharmacological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H13N3O

- Molecular Weight : 201.25 g/mol

- Hydrochloride Form : Enhances solubility in aqueous solutions, facilitating biological assays.

The indole ring in Tryptophanamide is crucial for its interaction with various biological targets, particularly in neurotransmitter systems and immune modulation pathways.

1. Enzyme Inhibition

Tryptophanamide has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in tryptophan metabolism. This inhibition can lead to altered immune responses and has implications for cancer therapy and autoimmune diseases. Studies indicate that Tryptophanamide's interaction with IDO may enhance T-cell responses and reduce tumor growth in certain cancer models .

2. Neurotransmitter Modulation

Due to its structural similarity to serotonin, Tryptophanamide may interact with serotonin receptors, potentially influencing mood and behavior. Research suggests that compounds like Tryptophanamide could modulate serotonin pathways, offering therapeutic avenues for depression and anxiety disorders .

3. Antimicrobial Activity

Preliminary studies have indicated that Tryptophanamide exhibits antimicrobial properties against various pathogens. Its ability to disrupt microbial growth may be linked to its influence on metabolic pathways within these organisms .

Case Study 1: IDO Inhibition in Cancer Therapy

A study investigated the effects of Tryptophanamide on tumor growth in murine models. The results demonstrated that administration of Tryptophanamide significantly inhibited tumor progression by modulating immune responses through IDO inhibition. Tumor-bearing mice treated with Tryptophanamide showed enhanced cytotoxic T-cell activity compared to control groups.

Case Study 2: Serotonin Receptor Interaction

In vitro assays revealed that Tryptophanamide binds to serotonin receptors with moderate affinity. This binding was associated with increased intracellular signaling pathways related to mood regulation. Animal studies further suggested that Tryptophanamide administration led to reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent .

The biological activity of Tryptophanamide can be attributed to several mechanisms:

- IDO Inhibition : Reduces the conversion of tryptophan into kynurenine, thereby enhancing immune function.

- Serotonin Pathway Modulation : Alters neurotransmitter levels and receptor activity, impacting mood and behavior.

- Antimicrobial Effects : Disrupts bacterial cell wall synthesis or metabolic processes through structural interactions.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Tryptophan | C11H12N2O2 | Precursor to serotonin; essential amino acid |

| 5-Hydroxytryptophan | C11H12N2O3 | Direct precursor to serotonin; used as a supplement |

| Indole-3-acetic acid | C10H9NO2 | Plant hormone involved in growth regulation |

| This compound | C11H13N3O | Unique amine substitution; significant biological activity |

Future Directions

Research on Tryptophanamide is ongoing, focusing on its potential as a therapeutic agent in various fields such as oncology and psychiatry. Future studies will aim to elucidate its full pharmacological profile and optimize its efficacy through structural modifications.

Q & A

Q. How is this compound metabolized in mammalian systems?

- Methodological Answer : Incubate with liver microsomes (e.g., human CYP3A4) and analyze metabolites via HRMS. Major pathways include amide hydrolysis to 2-amino-3-(1H-indol-3-yl)propanoic acid and subsequent decarboxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.